molecular formula C28H28N2O4 B14244972 N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine CAS No. 185679-31-6

N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine

Cat. No.: B14244972
CAS No.: 185679-31-6
M. Wt: 456.5 g/mol
InChI Key: GXGXVRQRVFHRJO-SANMLTNESA-N
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Description

N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine is a synthetic organic compound that belongs to the class of tyrosine derivatives This compound is characterized by the presence of a benzyl group, an oxazole ring, and a tyrosine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine typically involves multiple steps, including the protection of functional groups, formation of the oxazole ring, and coupling reactions. One common synthetic route is as follows:

    Protection of the Amino Group: The amino group of L-tyrosine is protected using a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-amino-5-methylphenyl ketone and phenylacetic acid.

    Coupling Reaction: The protected L-tyrosine is coupled with the oxazole derivative using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

    Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the oxazole ring or the benzyl group.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzyl group.

Scientific Research Applications

N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in modulating enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the benzyl group may play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-L-tyrosine: Lacks the oxazole ring, making it less complex.

    O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine: Lacks the benzyl group, altering its binding properties.

Uniqueness

N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine is unique due to the presence of both the benzyl group and the oxazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

185679-31-6

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

(2S)-2-(benzylamino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid

InChI

InChI=1S/C28H28N2O4/c1-20-25(30-27(34-20)23-10-6-3-7-11-23)16-17-33-24-14-12-21(13-15-24)18-26(28(31)32)29-19-22-8-4-2-5-9-22/h2-15,26,29H,16-19H2,1H3,(H,31,32)/t26-/m0/s1

InChI Key

GXGXVRQRVFHRJO-SANMLTNESA-N

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)NCC4=CC=CC=C4

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NCC4=CC=CC=C4

Origin of Product

United States

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